molecular formula C26H46N2O2 B076275 (1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol CAS No. 14155-69-2

(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

Cat. No.: B076275
CAS No.: 14155-69-2
M. Wt: 418.7 g/mol
InChI Key: NRLDULXFOAMEBL-UPNLIFCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol is a chemical compound with the molecular formula C26H46N2O2. It is a naturally occurring alkaloid found in certain plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of cyclization reactions to form the core structure, followed by functional group modifications to achieve the desired chemical properties. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol involves its interaction with specific molecular targets within cells. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol can be compared with other similar alkaloids, such as:

  • Cyclobuxidine A
  • Cyclobuxidine B
  • Cyclobuxidine C

These compounds share a similar core structure but differ in their functional groups and chemical properties. This compound is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity .

Properties

CAS No.

14155-69-2

Molecular Formula

C26H46N2O2

Molecular Weight

418.7 g/mol

IUPAC Name

(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

InChI

InChI=1S/C26H46N2O2/c1-16(28(5)6)21-17(30)13-24(4)19-8-7-18-22(2,15-29)20(27)9-10-25(18)14-26(19,25)12-11-23(21,24)3/h16-21,29-30H,7-15,27H2,1-6H3/t16-,17+,18-,19-,20-,21-,22-,23+,24-,25+,26-/m0/s1

InChI Key

NRLDULXFOAMEBL-UPNLIFCTSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)CO)N)C)C)O)N(C)C

SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C

Origin of Product

United States

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